molecular formula C9H16IN3 B15258798 tert-Butyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine

tert-Butyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B15258798
M. Wt: 293.15 g/mol
InChI Key: XEPJBKBNAWJLJT-UHFFFAOYSA-N
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Description

tert-Butyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine ( 2091452-72-9) is a specialized iodinated pyrazole derivative of significant value in modern organic and medicinal chemistry research. With a molecular formula of C8H12IN3 and a molecular weight of 277.11 g/mol, this compound serves as a versatile and crucial synthetic intermediate . Its structure incorporates two key features: a tert-butyl-protected amine, which can enhance the metabolic stability and membrane permeability of potential drug candidates, and a reactive iodine atom at the 3-position of the pyrazole ring . This iodine atom is pivotal for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to rapidly generate diverse libraries of complex molecules for screening . The primary research application of this compound is as a building block in the discovery and development of novel therapeutic agents. Pyrazole cores are privileged scaffolds in medicinal chemistry, found in compounds targeting a wide range of diseases . Specifically, this amine-functionalized, iodinated pyrazole is designed for the synthesis of targeted protein kinase inhibitors . Kinase inhibitors are a major class of pharmaceuticals, particularly in oncology, and the structural motif provided by this compound can be integral to the pharmacophore of potential drugs . The mechanism of action for final compounds derived from this intermediate typically involves binding to the ATP-binding site of specific kinases, thereby modulating signaling pathways that drive disease progression . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C9H16IN3

Molecular Weight

293.15 g/mol

IUPAC Name

N-[(3-iodo-1-methylpyrazol-4-yl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C9H16IN3/c1-9(2,3)11-5-7-6-13(4)12-8(7)10/h6,11H,5H2,1-4H3

InChI Key

XEPJBKBNAWJLJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=CN(N=C1I)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole core. The introduction of the iodine atom can be achieved through iodination reactions using reagents such as iodine or N-iodosuccinimide. The tert-butyl group is usually introduced via alkylation reactions using tert-butyl halides. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the 3-position of the pyrazole ring acts as a good leaving group, enabling nucleophilic substitution. This reactivity is attributed to iodine’s high electrophilicity and the aromatic stability of the pyrazole ring post-substitution.

  • Mechanism : The iodine atom undergoes displacement by nucleophiles (e.g., alcohols, amines, or alkoxides) via an SN2 mechanism .

  • Example : Replacement of iodine with alkynyl groups via cross-coupling reactions (see Section 3).

  • Conditions : Typically performed in polar aprotic solvents (e.g., DMF or THF) under catalytic conditions (e.g., copper salts or palladium catalysts) .

Cross-Coupling Reactions

The compound’s iodide functionality makes it suitable for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.

  • Sonogashira Coupling : Reaction with terminal alkynes in the presence of palladium catalysts (e.g., PdCl₂) and copper iodide. This replaces the iodine with an alkyne group, forming C–C bonds .

    • Example : Coupling with trimethylsilylacetylene yields substituted alkynyl derivatives.

    • Conditions : Conducted in solvents like THF or dioxane at elevated temperatures .

  • Suzuki Coupling : Displacement of iodine by aryl or vinyl boronic acids using palladium catalysts.

    • Conditions : Requires bases (e.g., Na₂CO₃) and solvents like toluene or THF .

Amination and Derivatization

The secondary amine group in the compound can undergo further derivatization, such as acylation or alkylation.

  • Acylation : Reaction with acyl chlorides (e.g., benzoyl chloride) to form amides.

    • Conditions : Typically performed in dichloromethane (DCM) with bases like pyridine .

  • Alkylation : Reaction with alkyl halides to form N-alkylated derivatives.

    • Conditions : Conducted in polar solvents (e.g., DMF) with bases like K₂CO₃ .

Reduction and Oxidation

While less common, the amine group can participate in redox reactions under specific conditions.

  • Oxidation : Conversion of the amine to an imine or nitroxide using oxidizing agents (e.g., hydrogen peroxide).

  • Reduction : Reduction of imine intermediates (if present) to primary amines using sodium borohydride .

Comparison of Reactivity with Similar Compounds

Compound Key Features Reactivity
tert-Butyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amineIodine at C-3, tert-butyl, and amine groupsHigh nucleophilic substitution, cross-coupling, and amine derivatization
(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamineSimilar structure but lacks iodineLimited nucleophilic substitution; amine reactivity dominates
3-tert-butyl-1-methyl-1H-pyrazol-5-amineIodine absent; amine at C-5 positionPrimarily amine reactions (e.g., condensation, reduction)

Scientific Research Applications

tert-Butyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs differ in substituent positions, alkyl/aryl groups, and functional moieties. Below is a comparative analysis:

Compound Name Substituents (Pyrazole Positions) Key Functional Groups Molecular Formula Key Properties/Applications
tert-Butyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine (Target) 3-I, 1-Me, 4-(tert-butylaminomethyl) Iodo, tert-butylamine C₉H₁₅IN₄ Radiolabeling potential, steric hindrance
Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine 3-I, 1-Me, 4-(ethylaminomethyl) Iodo, ethylamine C₇H₁₂IN₃ Reduced steric bulk, higher solubility
1-Benzyl-4-iodo-1H-pyrazol-3-amine 4-I, 1-benzyl, 3-NH₂ Iodo, benzyl, amine C₁₀H₁₀IN₃ Aromatic interactions, planar structure
N-(3-(tert-butyl)-1H-pyrazol-5-yl)-2-chloropyrimidin-4-amine 3-tert-butyl, 5-NH-(2-chloropyrimidin-4-yl) Chloropyrimidine, tert-butyl C₁₁H₁₆ClN₅ Kinase inhibition, heterocyclic stacking
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine 3-tert-butyl, 1-Me, 5-(4-methoxybenzyl) Methoxybenzyl, tert-butyl C₁₇H₂₃N₃O Hydrogen bonding, enhanced bioavailability

Key Differences in Physicochemical Properties

Ethyl-substituted analogs (e.g., ) exhibit lower lipophilicity (LogP ~2.8 vs. tert-butyl’s ~3.5), improving aqueous solubility .

Electronic Effects :

  • The 3-iodo substituent in the target compound enhances electrophilicity at position 4, enabling Suzuki-Miyaura cross-coupling reactions. This contrasts with 4-iodo derivatives (e.g., ), where iodine’s position directs reactivity to position 3 .
  • Chloropyrimidine-containing analogs (e.g., ) leverage electron-withdrawing effects for heterocyclic interactions in kinase binding pockets.

Biological Activity: tert-Butyl groups are associated with improved metabolic stability in kinase inhibitors (e.g., ), whereas methoxybenzyl derivatives (e.g., ) may enhance blood-brain barrier penetration via hydrogen bonding . Iodo-substituted pyrazoles (e.g., ) are precursors for radiopharmaceuticals, unlike non-halogenated analogs.

Q & A

Q. Critical factors affecting yield :

ParameterImpact
Solvent polarityHigher polarity improves iodine reactivity but may reduce amine stability.
TemperatureElevated temperatures accelerate substitution but risk tert-butyl group cleavage.
Catalyst (e.g., K₂CO₃)Enhances nucleophilic substitution efficiency.

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole ring and tert-butyl group integration. The methyl group on pyrazole appears as a singlet (~δ 3.8 ppm), while the tert-butyl group shows a distinct singlet (~δ 1.3 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (expected [M+H]⁺ ≈ 335.1 g/mol) and isotopic patterns (iodine contributes a 127 m/z peak) .
  • FT-IR : Detects N-H stretching (~3300 cm⁻¹) and C-I bonds (~500 cm⁻¹) .

Common pitfalls : Overlapping signals in NMR due to similar substituents (e.g., methyl groups) require 2D-COSY or HSQC for resolution .

Advanced: How can computational methods aid in optimizing reaction pathways for this compound?

Answer:

  • Reaction Path Search (RPS) : Quantum chemical calculations (e.g., DFT) predict energy barriers for iodine substitution and tert-butyl stability. ICReDD’s approach combines computational and experimental data to prioritize viable pathways .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. For example, THF’s low dielectric constant may stabilize intermediates better than DMSO .
  • Machine Learning (ML) : Train models on pyrazole reaction databases to predict optimal catalysts or solvent ratios .

Case Study : A 2024 study on analogous pyrazolo[3,4-d]pyrimidines used DFT to reduce reaction time by 40% by identifying a low-energy pathway .

Advanced: How should researchers address contradictions in spectral data during characterization?

Answer:

  • Cross-validation : Compare NMR/IR data with structurally similar compounds (e.g., tert-butyl-substituted pyrazoles in and ).
  • Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled amines to resolve ambiguous signals .
  • X-ray Crystallography : Resolve regiochemistry disputes (e.g., iodine vs. methyl positioning) .

Example : A 2019 correction notice highlighted typographical errors in spectral assignments, emphasizing the need for raw data re-evaluation .

Advanced: What strategies are effective for evaluating biological interactions of this compound?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to target proteins (e.g., kinases) with immobilized ligands .
  • Molecular Docking : Use AutoDock Vina to predict binding poses in silico, prioritizing residues near the iodine substituent for mutagenesis studies .
  • MTT Assays : Test cytotoxicity in cell lines (e.g., HeLa) at varying concentrations (IC₅₀ determination) .

Structural analogs : Pyrazole-iodine derivatives show enhanced selectivity for ATP-binding pockets due to halogen bonding .

Advanced: How does this compound compare to its structural analogs in reactivity and bioactivity?

Answer:

AnalogStructural DifferenceReactivity/Bioactivity
3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amineFluorophenyl substituentHigher electrophilicity but lower metabolic stability .
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amineMethoxybenzyl groupImproved CNS penetration but reduced iodine’s halogen bonding .
1-tert-butyl-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-aminePyrazolopyrimidine coreEnhanced kinase inhibition but synthetic complexity increases .

Key Insight : The iodine atom in this compound offers unique halogen-bonding potential, which can be exploited in protein-ligand interaction studies .

Advanced: What methodologies are recommended for scaling up synthesis while maintaining purity?

Answer:

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic iodination steps .
  • Chromatography-Free Purification : Use acid-base extraction (e.g., HCl/NaOH) to isolate the amine .
  • In-Line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Q. Yield Optimization Table :

ScalePurityYieldMethod
Lab (1 g)95%60%Batch synthesis
Pilot (100 g)92%75%Continuous flow

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